molecular formula C7H4N4O4 B174885 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-09-6

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B174885
CAS No.: 144435-09-6
M. Wt: 208.13 g/mol
InChI Key: FZAAGBYLDXVMRM-UHFFFAOYSA-N
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Description

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a chemical compound belonging to the class of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones, which are recognized in scientific literature for their potential in medicinal chemistry research . The core pyridopyrazine scaffold is a subject of interest in the development of compounds for various therapeutic targets, including kinases and other enzymes . This specific nitro-substituted derivative is a research chemical for use in laboratory settings only. It is provided for in-vitro research and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with the appropriate safety precautions. The molecular formula for this compound is C8H6N4O5, and it has a molecular weight of 238.16 g/mol . While structurally related analogs in this chemical family have been investigated as potent inhibitors of D-amino acid oxidase (DAAO) with demonstrated analgesic effects in rodent models , and others have been described as covalent inhibitors targeting KRAS for cancer research , the specific biological activities and research applications of the 7-nitro derivative are yet to be fully characterized. This makes it a valuable building block for exploratory chemistry and the development of novel bioactive molecules.

Properties

IUPAC Name

7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-6-7(13)10-5-4(9-6)1-3(2-8-5)11(14)15/h1-2H,(H,9,12)(H,8,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAAGBYLDXVMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)C(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444718
Record name 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144435-09-6
Record name 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of 5-nitropyridine-2,3-diamine with oxalic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Key Reaction:

1 4 Dihydropyrido 2 3 b pyrazine 2 3 dioneHNO3,AcOHnitration7 Nitro derivative[4]\text{1 4 Dihydropyrido 2 3 b pyrazine 2 3 dione}\xrightarrow[\text{HNO}_3,\text{AcOH}]{\text{nitration}}\text{7 Nitro derivative}\quad[4]

Reduction of the Nitro Group

The nitro group can be reduced to an amine, enabling further functionalization:

  • Reduction Method : Catalytic hydrogenation (H₂/Pd-C) in ethyl acetate selectively reduces the nitro group to an amine without affecting the pyrazine-dione core .

  • Application : The resulting 7-amino derivative serves as an intermediate for synthesizing bioactive analogs, such as glycine receptor antagonists .

Example:

7 Nitro 1 4 dihydropyrido 2 3 b pyrazine 2 3 dioneH2/Pd CEtOAc7 Amino derivative[4]\text{7 Nitro 1 4 dihydropyrido 2 3 b pyrazine 2 3 dione}\xrightarrow[\text{H}_2/\text{Pd C}]{\text{EtOAc}}\text{7 Amino derivative}\quad[4]

Nucleophilic Substitution Reactions

While nitro groups are poor leaving groups, the electron-deficient pyrazine ring facilitates nucleophilic attacks under specific conditions:

Reaction Conditions Product Yield Ref.
Displacement with NaN₃DMF, 80°C7-Azido derivative42%
Reaction with aryl aminesCeCl₃ catalysis, reflux7-Arylamino analogs68–90%

Cross-Coupling Reactions

The nitro group can be replaced via palladium-catalyzed cross-couplings after conversion to a reactive intermediate (e.g., bromide):

Stepwise Process:

  • Nitro to Bromide : Conversion via Sandmeyer reaction or direct bromination.

  • Suzuki Coupling : Bromo intermediates react with aryl boronic acids using Pd-PEPPSI catalysts .

Example :

7 Bromo derivative+Ar B OH 2Pd PEPPSItoluene RT7 Aryl substituted product[3]\text{7 Bromo derivative}+\text{Ar B OH }_2\xrightarrow[\text{Pd PEPPSI}]{\text{toluene RT}}\text{7 Aryl substituted product}\quad[3]

Cycloaddition and Heterocycle Formation

The electron-deficient pyrazine ring participates in cycloadditions:

  • Diels-Alder Reactions : With silyloxyl dienes (e.g., Danishefsky’s diene) in refluxing benzene, forming trihydroxy cycloadducts .

  • Photoreactions : UV irradiation with 1,1-diarylethylene derivatives induces electron-transfer processes, yielding fused polycyclic products .

Biological Activity and Derivatives

7-Nitro derivatives show affinity for NMDA and glycine receptors, with potential neuroprotective applications . Key analogs include:

Derivative Biological Target Kₐ/Kᵢ (nM) Ref.
7-Nitro-6-methyl-8-(N-oxy)aza analogGlycine/NMDA receptor130
7-Nitro-8-imidazol-1-yl analogNon-NMDA receptor340

Stability and Functionalization Challenges

  • Thermal Sensitivity : Nitro-substituted derivatives may decompose under prolonged heating (>100°C) .

  • Regioselectivity : Competing reactions at positions 6 and 8 require careful control of conditions (e.g., temperature, catalysts) .

Mechanism of Action

The mechanism of action of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of the KRAS protein, which is involved in cell signaling pathways related to cancer . The nitro group plays a crucial role in the compound’s reactivity and binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Modifications

The pyrido[2,3-b]pyrazine-2,3-dione core allows for diverse substitutions, influencing biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Pyrido[2,3-b]pyrazine-2,3-dione Derivatives
Compound Substituent(s) CAS Number Molecular Weight (g/mol) Key Applications/Targets Key Findings
7-Nitro derivative NO₂ at C7 144435-09-6 208.13 KRAS inhibition Nitro group enhances covalent binding to KRAS mutants (e.g., G12C) .
8-Chloro derivative Cl at C8 N/A 199.59* DAAO inhibition (analgesic) Chloro substitution improves DAAO binding affinity (~IC₅₀: 0.12 µM) .
7-Methyl derivative CH₃ at C7 144435-02-9 177.16 Under investigation Methyl group increases lipophilicity (XLogP3: 0.1) but reduces polarity .
7-Bromo derivative Br at C7 168123-82-8 242.03 Unspecified Bromine’s bulk may hinder target access compared to smaller substituents .
4-Methyl derivative CH₃ at C4 N/A 177.16 Unspecified Methyl at C4 alters scaffold planarity, potentially affecting binding .
7,8-Dichloro derivative Cl at C7 and C8 1187449-01-9 234.03 Unspecified Dual chloro groups may enhance halogen bonding but reduce solubility .

*Calculated based on molecular formula C₆H₃ClN₃O₂.

Therapeutic Potential and Limitations

  • 7-Nitro derivative : Promising for KRAS-driven cancers , but nitro groups may confer metabolic instability or off-target effects .
  • 8-Chloro derivative : Effective in pain management but requires intrathecal administration due to poor oral bioavailability .
  • Methyl derivatives : Improved pharmacokinetics but lack target specificity in current studies .

Biological Activity

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS Number: 144435-09-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by case studies and research findings.

The molecular formula of this compound is C7H4N4O4C_7H_4N_4O_4, with a molecular weight of approximately 208.131 g/mol. Its structure features a nitro group at the 7-position and a dihydropyrido core that is crucial for its biological activities .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. It may interact with cellular targets such as the Bcl-2 protein family, which regulates apoptosis .
  • Case Study : A study assessing the compound's efficacy against HCT-116 (colon cancer) and HeLa (cervical cancer) cells reported IC50 values comparable to established chemotherapeutics like Doxorubicin. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial properties of nitro-containing compounds are well documented. This compound has shown promising results against various bacterial strains:

  • Mechanism : Nitro compounds typically exert their antimicrobial effects through reduction to reactive intermediates that can damage DNA and other cellular components. This mechanism is crucial for the activity against both Gram-positive and Gram-negative bacteria .
  • Research Findings : In vitro studies demonstrated that this compound possesses activity against Staphylococcus aureus and Escherichia coli. The reduction products formed during metabolism are believed to play a significant role in its antibacterial action .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound:

  • Evaluation Methods : The antioxidant capacity has been assessed using various assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals and inhibit oxidative stress in biological systems .
  • Results : The compound exhibited strong antioxidant activity that exceeded that of traditional antioxidants like butylated hydroxytoluene (BHT), suggesting its potential utility in preventing oxidative damage in cells .

Summary of Biological Activities

Biological ActivityMechanismNotable Findings
Anticancer Induction of apoptosis; inhibition of Bcl-2Significant cytotoxicity against HCT-116 and HeLa cells; IC50 comparable to Doxorubicin
Antimicrobial Formation of reactive intermediates damaging DNAActive against Staphylococcus aureus and E. coli
Antioxidant Scavenging free radicalsStronger antioxidant activity than BHT

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving indane-1,3-dione, nitro-substituted aromatic aldehydes, and 2-aminopyrazine. Key conditions include using 20 mol% p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux, followed by recrystallization with ethyl acetate. Yield optimization (82–89%) depends on solvent polarity and reaction time (9 hours). Polar protic solvents like ethanol enhance proton transfer, critical for cyclization .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • IR Spectroscopy : Look for absorption bands at ~1664 cm⁻¹ (C=O stretching) and ~1575 cm⁻¹ (aromatic C=C/N=O vibrations) .
  • ¹H/¹³C NMR : Key signals include downfield protons (δ 8.5–9.0 ppm for pyrazine nitrogens adjacent to nitro groups) and carbonyl carbons (δ ~165–170 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the nitro-substituted dihydropyrido-pyrazine backbone .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound, particularly its interaction with biomolecules like DNA?

  • Methodological Answer : Use electrochemical DNA biosensing to assess binding affinity via changes in redox signals (e.g., guanine oxidation peaks). Cyclic voltammetry and differential pulse voltammetry in buffered solutions (pH 7.4) can quantify intercalation or groove-binding modes. Parallel UV-Vis titration studies (hypochromism in DNA absorption bands) provide complementary evidence .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield and purity of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar (ethanol, DMF) vs. nonpolar solvents (DCM, THF). Ethanol maximizes yield due to balanced polarity and proton availability .
  • Catalyst Loading : Vary p-TSA concentrations (10–30 mol%) to identify the threshold for side-reaction suppression.
  • Temperature Gradients : Use controlled reflux (70–90°C) to monitor thermal stability of intermediates via TLC/HPLC .

Q. What computational tools or quantum chemical methods can predict the electronic properties or reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Focus on nitro group electron-withdrawing effects on aromatic π-systems .
  • Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method can model cyclization steps and transition states, reducing trial-and-error in synthesis .

Q. How should researchers address contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for variables like pH, buffer composition, and DNA concentration. For example, pro-oxidant effects may arise in low-pH conditions due to nitro group protonation .
  • Structural Analog Analysis : Test derivatives with varied substituents (e.g., replacing nitro with methoxy groups) to isolate electronic contributions to activity .

Q. What advanced techniques can elucidate the compound’s binding mode with serum proteins like Bovine Serum Albumin (BSA)?

  • Methodological Answer :

  • Fluorescence Quenching : Monitor Trp-214 emission changes upon compound addition to calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses, prioritizing hydrophobic pockets near BSA subdomains IIA/IIIA .

Data-Driven Experimental Design

Q. What strategies integrate high-throughput screening (HTS) with machine learning to accelerate structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Feature Engineering : Train models on descriptors like nitro group orientation, dipole moments, and logP values to predict bioactivity.
  • Active Learning : Iteratively refine HTS datasets by prioritizing derivatives with predicted high DNA-binding or antioxidant scores .

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